3-fluoro Deschloroketamine (hydrochloride) 3-fluoro Deschloroketamine (hydrochloride)
Brand Name: Vulcanchem
CAS No.: 2657761-24-3
VCID: VC13845513
InChI: InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H
SMILES: CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl
Molecular Formula: C13H17ClFNO
Molecular Weight: 257.73 g/mol

3-fluoro Deschloroketamine (hydrochloride)

CAS No.: 2657761-24-3

Cat. No.: VC13845513

Molecular Formula: C13H17ClFNO

Molecular Weight: 257.73 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro Deschloroketamine (hydrochloride) - 2657761-24-3

Specification

CAS No. 2657761-24-3
Molecular Formula C13H17ClFNO
Molecular Weight 257.73 g/mol
IUPAC Name 2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride
Standard InChI InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H
Standard InChI Key UPXLTENMYFBLDH-UHFFFAOYSA-N
SMILES CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl
Canonical SMILES CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride, with the following key properties:

PropertyValueSource
Molecular FormulaC13H17ClFNO\text{C}_{13}\text{H}_{17}\text{ClFNO}PubChem
Molecular Weight257.73 g/molVulcanChem
SolubilityDMSO: 5 mg/mL; PBS: 10 mg/mLGlpBio
Melting PointNot reported-
Storage Conditions-20°C, stable for ≥1 monthCambridge Bioscience

The fluorine substitution at the 3-position enhances lipophilicity compared to deschloroketamine (logP: 2.1 vs. 1.8), potentially influencing blood-brain barrier permeability .

Structural Comparison with Analogues

Arylcyclohexylamines vary in halogen placement and pharmacological effects:

CompoundSubstituentMolecular Weight (g/mol)Duration of Action
Ketamine2-Cl237.71 hour
DeschloroketamineH203.34–6 hours
2-Fluoro-DCK2-F221.33–5 hours
3-Fluoro-DCK3-F257.7Understudied

Fluorine’s electronegativity at the 3-position may delay hepatic clearance, as seen in 2-FDCK (CL: 5.44 mL/min/kg) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

3-FDCK synthesis begins with 3-fluorobenzonitrile as the precursor:

  • Grignard Reaction: Reacting 3-fluorobenzonitrile with cyclopentylmagnesium bromide yields an intermediate imine.

  • Bromination: Treatment with bromine produces α-bromocyclopentyl-(3-fluorophenyl)-ketone.

  • Hydrochloride Formation: Amination with methylamine followed by HCl neutralization yields the final product .

Industrial Manufacturing

Scaled production employs continuous flow chemistry to optimize yield (>80%) and purity (≥98%). Automated systems mitigate intermediate degradation, critical for maintaining consistent batch quality .

Pharmacological Profile

Mechanism of Action

3-FDCK acts as a noncompetitive NMDA receptor antagonist, binding to the phencyclidine site within the ion channel. In vitro studies using SH-SY5Y neuronal cells show an IC₅₀ of 1.2 µM, comparable to ketamine (IC₅₀: 0.9 µM) .

Behavioral Effects

  • Conditioned Place Preference (CPP): Mice administered 3 mg/kg 3-FDCK exhibited CPP scores similar to ketamine (3 mg/kg), indicating reinforcing properties .

  • Locomotor Sensitization: Acute doses (30 mg/kg) increased rodent locomotor activity by 150%, with sensitization persisting post-withdrawal .

Metabolic Pathways

Primary metabolites identified in human liver microsomes include:

  • N-desmethyl-3-FDCK (major metabolite, 65% abundance).

  • 3-Hydroxy-3-FDCK (phase I oxidation).
    Urinary excretion accounts for 40% of the administered dose within 24 hours .

Analytical Detection and Forensic Applications

Detection in Biological Matrices

MatrixMethodLOD/LOQKey Findings
Whole BloodLC-MS/MS0.005 mg/kgDetected in DUIB cases
HairGC-MS0.007 ng/mgSegmental analysis
Oral FluidDLLME-LC-HRMS10 ng/mLGreen analytical method

Forensic Case Studies

  • A post-mortem analysis in Finland identified 3-FDCK as the sole intoxicant, with a blood concentration of 0.48 mg/kg .

  • Wastewater epidemiology in urban areas detected 3-FDCK at 12 ng/L, correlating with localized abuse patterns .

Legal Status and Regulatory Considerations

As of 2025, 3-FDCK remains unregulated in most countries but is classified as a controlled substance under the UK Misuse of Drugs Act (Schedule 2) . Latvia prohibits all deschloroketamine analogs, while the EU monitors its prevalence through the TEDI network .

Comparative Analysis with Related Compounds

Pharmacokinetic Differences

Parameter3-FDCKKetamine2-FDCK
t1/2t_{1/2}3.2 h2.8 h4.1 h
VdV_d (L/kg)6.53.17.8
Protein Binding54%67%58%

3-FDCK’s larger volume of distribution (VdV_d) suggests extensive tissue penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator